molecular formula C17H20ClN7 B12266685 5-chloro-N-methyl-N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)pyrimidin-2-amine

5-chloro-N-methyl-N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)pyrimidin-2-amine

Cat. No.: B12266685
M. Wt: 357.8 g/mol
InChI Key: VZPITHFJAGTWMZ-UHFFFAOYSA-N
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Description

5-chloro-N-methyl-N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)pyrimidin-2-amine is a complex organic compound featuring a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-methyl-N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)pyrimidin-2-amine typically involves multi-step organic reactions The process begins with the preparation of the imidazo[4,5-b]pyridine moiety, which is then coupled with a piperidine derivativeCommon reagents used in these reactions include chlorinating agents like thionyl chloride and methylating agents such as methyl iodide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-methyl-N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

5-chloro-N-methyl-N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-methyl-N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)pyrimidin-2-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in other compounds. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C17H20ClN7

Molecular Weight

357.8 g/mol

IUPAC Name

5-chloro-N-methyl-N-[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]pyrimidin-2-amine

InChI

InChI=1S/C17H20ClN7/c1-23(16-20-10-12(18)11-21-16)13-5-8-25(9-6-13)17-22-14-4-3-7-19-15(14)24(17)2/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3

InChI Key

VZPITHFJAGTWMZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1N3CCC(CC3)N(C)C4=NC=C(C=N4)Cl

Origin of Product

United States

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